Anthraquinone-1,5-disulfonic Acid Disodium Salt

Beschreibung

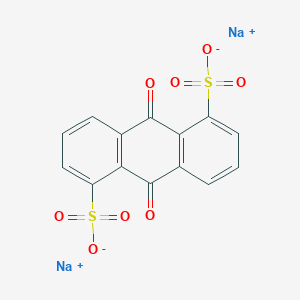

Anthraquinone-1,5-disulfonic acid disodium salt (1,5-AQDS, CAS 853-35-0) is a water-soluble, sulfonated anthraquinone derivative with the molecular formula C₁₄H₆Na₂O₈S₂ and a molecular weight of 412.3 g/mol . It is synthesized via mercury-catalyzed sulfonation of anthraquinone, co-produced with the 1,8-isomer, and isolated as a yellow crystalline solid . Key applications include:

- Electrochemical systems: High-performance cathode material in potassium-ion and magnesium batteries due to stable redox activity .

- Industrial uses: Dye/pigment synthesis, polymer production, and electronic tongue sensors for analytical chemistry .

Its commercial availability (95–98% purity) and classification as a primary standard material underscore its reliability in research and industry .

Eigenschaften

IUPAC Name |

disodium;9,10-dioxoanthracene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSSMJNCWWTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061214 | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green crystalline powder; [TCI America MSDS] | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-35-0 | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulfonation Using Sulfur Dioxide Solvent

The sulfonation of anthraquinone to form 1,5-disulfonic acid is a pivotal step. Patent US4124606A details a method employing sulfur dioxide (SO₂) as a solvent and sulfur trioxide (SO₃) as the sulfonating agent:

Reaction Conditions :

-

Temperature : 120–130°C

-

Pressure : 575–630 psi (39.6–43.4 bars)

-

Catalyst : Mercuric sulfate (HgSO₄, 0.025–0.1% w/w)

-

Molar Ratio : Anthraquinone : SO₃ = 1 : 1.4

The process involves charging anthraquinone, HgSO₄, and liquid SO₂ into a reactor, followed by gradual addition of SO₃ dissolved in SO₂. After 4–6 hours, the mixture is cooled, filtered, and solubilized in water. Unreacted anthraquinone is removed via filtration, and the sulfonic acid is precipitated as a potassium salt using KCl.

Example Workflow :

-

Charge reactor with 312 g anthraquinone, 0.45 g HgSO₄, and 3.5 lbs SO₂.

-

Heat to 120°C and add 170 g SO₃ in 2.8 lbs SO₂ over 2 hours.

-

Maintain at 130°C for 4 hours.

-

Cool, filter, and recover 326.8 g crude product (86% yield).

Key Reaction :

Alternative Sulfonation Pathways

Lime Melt Process for Hydroxyanthraquinone Intermediate

Alkaline Fusion Reaction

Patent US4002654A describes a two-stage process to convert anthraquinone-1,5-disulfonic acid salts to dihydroxyanthraquinones, which are precursors for further sulfonation:

Stage 1 (Lime Melt) :

-

Reactants : Sodium salt of anthraquinone-1,5-disulfonic acid, lime (CaO), MgCl₂ (buffer).

-

Conditions : 230°C for 10–12 hours under autogenous pressure.

-

Oxidizing Agents : NaNO₃ or KNO₃ (optional).

Stage 2 (Acidification) :

-

Surfactant Addition : Non-ionic agents (e.g., oxethylated p-hydroxydiphenyl benzoyl chloride condensate).

-

Acidification : Continuous treatment with HCl (30%) at 50–150°C and 1–3 bars.

-

Isolation : Precipitation of dihydroxyanthraquinone, followed by filtration.

Optimized Parameters :

| Parameter | Range |

|---|---|

| Temperature | 290–370°C |

| Pressure | 50–200 bars |

| Acidification Time | 2.2 hours (avg.) |

| Surfactant Concentration | 0.1–0.5% w/w |

This method achieves a space-time yield improvement of 20–30% over conventional approaches, with product purity ≥98%.

Purification and Isolation Techniques

Recrystallization Protocols

Crude anthraquinone-1,5-disulfonic acid disodium salt is purified via:

-

Continuous Extraction : Water extraction at 70°C to remove insoluble impurities.

-

Recrystallization : Two iterations from hot water, followed by vacuum drying.

Typical Purity :

Stabilization Measures

The disodium salt is hygroscopic and incompatible with strong oxidizers. Storage recommendations include:

Comparative Analysis of Preparation Methods

The SO₂-based sulfonation offers higher yields and lower energy costs but requires handling corrosive gases. The lime melt process, while energy-intensive, is favored for its compatibility with existing dye manufacturing infrastructure .

Analyse Chemischer Reaktionen

Types of Reactions

Anthraquinone-1,5-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye manufacturing and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Applications in Electrochemistry

1. Redox Flow Batteries

Anthraquinone-1,5-disulfonic acid disodium salt is utilized as an electroactive species in redox flow batteries (RFBs). Its high solubility in aqueous solutions due to the sulfonate groups enhances the efficiency of these energy storage systems. For instance, when combined with other compounds like ferrocene derivatives, it can improve the overall voltage output of the battery systems .

Case Study : A study investigated the use of anthraquinones in RFBs, demonstrating that anthraquinone derivatives can replace toxic compounds traditionally used in these systems. The research highlighted that this compound contributes to safer and more efficient energy storage solutions .

Environmental Applications

2. Electron Shuttle in Bioremediation

this compound acts as an electron shuttle in anaerobic bioremediation processes. It enhances the reduction of pollutants such as methyl orange and DDT (dichloro-diphenyl-trichloroethane) by facilitating electron transfer among microbial communities.

Case Study : In a controlled experiment, the presence of anthraquinone-2-disulfonate (a related compound) significantly accelerated the reductive dechlorination of DDT. The study reported a reduction of DDT residues by up to 92% within 20 days, showcasing the potential for anthraquinone derivatives in environmental cleanup efforts .

Industrial Applications

3. Dye Manufacturing

Anthraquinone derivatives, including this compound, are essential intermediates in dye production. They are used to synthesize various dyes due to their stability and ability to form vibrant colors.

| Application Area | Description |

|---|---|

| Dye Production | Used as a precursor for synthetic dyes due to its stability and color properties. |

| Electrolytes in Batteries | Serves as an electrolyte component in redox flow batteries for enhanced performance. |

| Environmental Remediation | Functions as an electron shuttle in bioremediation processes for degrading pollutants. |

Wirkmechanismus

The mechanism of action of Anthraquinone-1,5-disulfonic Acid Disodium Salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property makes it useful in photochemical applications and as a catalyst in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Key Observations :

Physicochemical and Functional Comparisons

Solubility and Stability

- 1,5-AQDS : Highly water-soluble, critical for aqueous electrochemical systems and biological assays .

- 2,6-AQDS : Similar solubility but exhibits superior stability in organic solvents, favoring sensor applications .

- AQMS: Monosulfonate structure reduces solubility compared to disulfonated analogs, limiting its use in polar media .

Electrochemical Performance

Commercial and Industrial Relevance

| Parameter | 1,5-AQDS | 2,6-AQDS | AQMS |

|---|---|---|---|

| Purity | 95–98% | 98% | 97% |

| Price (25 g) | $107 | Not available | Not available |

| Primary Use | Batteries, DNA studies, dyes | Sensors, analytical chemistry | Photochemical reagents |

Market Differentiation :

- 1,5-AQDS dominates in energy storage and biomedical research due to its redox versatility and metal-chelation properties.

- 2,6-AQDS and AQMS are niche reagents, favored in analytical and photochemical applications .

Biologische Aktivität

Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a sulfonated derivative of anthraquinone that has garnered interest for its various biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone with two sulfonic acid groups at the 1 and 5 positions. This structure enhances its solubility in water and contributes to its reactivity in biological systems. The compound is often used in dyeing processes and as an electron shuttle in environmental remediation.

1. Inhibition of Sulfide Production

Research indicates that anthraquinones, including AQDS, can inhibit sulfide production from sulfate-reducing bacteria (SRB). This property is particularly valuable in industrial applications where sulfide generation poses significant challenges, such as in oil wells. Studies have shown that AQDS can effectively reduce hydrogen sulfide (H2S) production by interfering with bacterial metabolism without adversely affecting higher life forms like plants and mammals .

2. Electron Shuttle in Reductive Processes

AQDS serves as an electron shuttle in anaerobic environments, facilitating the reduction of contaminants such as chlorinated compounds. In experiments involving the reductive dechlorination of DDT (dichloro-diphenyl-trichloroethane), AQDS demonstrated a significant increase in the degradation rates compared to controls without electron shuttles. The presence of AQDS enhanced microbial reduction processes by lowering the redox potential of the system, thereby promoting the conversion of Fe(III) to Fe(II) and accelerating contaminant degradation .

3. Antimicrobial Properties

While anthraquinones are generally not classified as antimicrobial agents, some studies have reported their inhibitory effects on specific Gram-positive bacteria. For instance, AQDS has shown activity against Bacillus species, suggesting potential applications in controlling bacterial growth in certain contexts . However, it is essential to note that the overall antimicrobial efficacy may vary based on concentration and environmental conditions.

Case Study 1: Inhibition of Sulfide Production

A series of laboratory experiments were conducted to assess the effectiveness of AQDS in inhibiting H2S production from various SRB strains. The results indicated a significant reduction in H2S levels when AQDS was present, highlighting its potential as a biocontrol agent in industrial settings. The specific mechanisms involved include interference with sulfate reduction pathways and inhibition of key enzymes involved in bacterial metabolism .

| Bacterial Strain | Control H2S Production (mg/L) | H2S Production with AQDS (mg/L) | % Reduction |

|---|---|---|---|

| Desulfovibrio desulfuricans | 150 | 30 | 80% |

| Bacillus subtilis | 100 | 20 | 80% |

Case Study 2: Enhanced Reductive Dechlorination

In a controlled batch experiment examining DDT degradation, the addition of AQDS resulted in a substantial increase in dechlorination rates over a 20-day incubation period. The study reported a reduction of DDT residues by approximately 79% to 92% when AQDS was utilized alongside citric acid as an electron donor .

| Treatment | DDT Residue Reduction (%) |

|---|---|

| Control | 10 |

| Citric Acid | 30 |

| AQDS | 85 |

| Citric Acid + AQDS | 90 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Anthraquinone-1,5-disulfonic Acid Disodium Salt, and how do reaction conditions influence isomer purity?

- Methodological Answer : The compound is synthesized via mercury-catalyzed sulfonation of anthraquinone using concentrated sulfuric acid or oleum at 140–160°C, yielding a mixture of isomers (1,5- and 1,8-disulfonic acids). Mercury acts as a catalyst to favor alpha-position sulfonation . Alternative methods include sulfonate displacement reactions under aqueous conditions (100–200°C) with amines like cyclohexylamine to isolate the 1,5-isomer . Isomer purity can be optimized by adjusting reaction time, temperature, and catalyst concentration. Chromatographic separation (e.g., HPLC) is recommended for post-synthesis purification .

Q. How does solubility vary among Anthraquinone-disulfonic Acid isomers, and what experimental precautions are necessary for aqueous applications?

- Methodological Answer : The 1,5-disodium salt (1,5-AQDSNa₂) has a solubility of 0.07 M in water, significantly lower than asymmetric isomers like 2,7-AQDSNa₂ (0.58 M). This is attributed to its central symmetry, which promotes crystallization . For aqueous applications (e.g., electrolyte preparation), pre-saturation of solutions or sonication may be required to avoid precipitation. Solubility data should be validated via gravimetric analysis or UV-Vis spectroscopy at relevant temperatures (e.g., 25°C) .

Q. What analytical techniques are recommended for assessing purity and characterizing structural integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation : FT-IR (S=O stretching at 1180–1250 cm⁻¹) and NMR (¹H NMR in D₂O: aromatic protons at δ 7.8–8.5 ppm) .

- Thermal Stability : TGA/DSC to confirm decomposition temperature (~310°C) .

Advanced Research Questions

Q. How does this compound function in redox flow batteries, and what kinetic challenges arise in electrolyte design?

- Methodological Answer : The compound serves as a catholyte due to its redox potential (E₁/₂ = -234 mV vs. SHE at pH 8 ) . Kinetic limitations include slow electron transfer in aqueous electrolytes, addressed by:

- Electrolyte Optimization : Using dimethyl ether (DME) to enhance ionic conductivity and reduce polarization .

- Kinetic Analysis : Galvanostatic intermittent titration technique (GITT) and electrochemical impedance spectroscopy (EIS) to quantify diffusion coefficients (D ~ 10⁻¹⁰ cm²/s) .

Q. What role does the compound play in electronic tongue sensor arrays, and how does doping affect sensor performance?

- Methodological Answer : As a doping agent in polypyrrole-based sensors, it modifies charge transport properties via sulfonic acid groups. Key steps:

- Sensor Fabrication : Electropolymerization of pyrrole (0.2 M) with 0.1 M 1,5-AQDSNa₂ as a dopant, using chronoamperometry at 0.7 V (vs. Ag/AgCl) .

- Data Interpretation : Principal component analysis (PCA) to discriminate analytes (e.g., coffee origins) based on conductivity changes induced by doping .

Q. How can researchers distinguish electron-transfer mechanisms from hydrogen abstraction in photochemical studies using this compound?

- Methodological Answer : The compound acts as both an electron acceptor and hydrogen-abstracting agent in excited states. To differentiate mechanisms:

- Time-Resolved Spectroscopy : Use laser flash photolysis to track transient absorption spectra (λ = 400–600 nm) .

- CIDNP (Chemically Induced Dynamic Nuclear Polarization) : Compare polarization patterns with non-proton-accepting agents (e.g., 2-(diphenylmethylene)malononitrile) .

Key Considerations for Data Contradictions

- Synthesis Methods : Mercury-free routes (e.g., cyclohexylamine displacement) may yield higher isomer specificity but require validation via NMR to confirm absence of 1,8-isomer contamination .

- Solubility Variability : Batch-to-batch differences in crystallinity (e.g., hydrate vs. anhydrous forms) can affect solubility. Pre-characterization via XRD is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.